molecular formula C8H5Cl2NO3 B2493665 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one CAS No. 27700-44-3

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B2493665
CAS No.: 27700-44-3
M. Wt: 234.03
InChI Key: PEFXMYNGSFPNPC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2NO3 It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one typically involves the chlorination of 1-(3-nitrophenyl)ethanone. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2-Dichloro-1-(3-aminophenyl)ethan-1-one.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino, hydroxyl, or alkoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to the observed biological activities. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-nitrophenyl)ethan-1-one
  • 2,2-Dichloro-1-(2-nitrophenyl)ethan-1-one
  • 2,2-Dichloro-1-(3-aminophenyl)ethan-1-one

Uniqueness

2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2,2-dichloro-1-(3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFXMYNGSFPNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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